5-Methyloxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-4-2-5-3-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMHCFYHVYGFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347147 | |

| Record name | 5-Methyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66333-88-8 | |

| Record name | 5-Methyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 5-Methyloxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-methyloxazole, focusing on its chemical identity, structure, and properties. Due to the prevalence of its isomer, 5-methylisoxazole, in scientific literature, this document will also draw comparisons and provide data for the isoxazole variant where relevant, while maintaining a primary focus on the 1,3-oxazole structure as per IUPAC nomenclature.

IUPAC Name and Chemical Structure

The nomenclature of oxazole derivatives can sometimes lead to ambiguity. According to the International Union of Pure and Applied Chemistry (IUPAC), the parent compound "oxazole" refers to a five-membered heterocyclic ring containing oxygen and nitrogen atoms at positions 1 and 3, respectively. Consequently, the IUPAC name for this compound is 5-methyl-1,3-oxazole .

The chemical structure of 5-methyl-1,3-oxazole is characterized by a methyl group substituted at the 5th position of the 1,3-oxazole ring.

Chemical Structure of 5-methyl-1,3-oxazole:

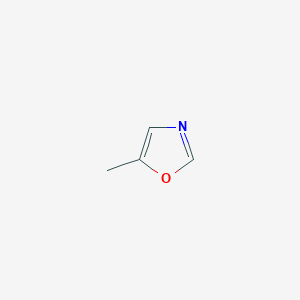

Caption: 2D structure of 5-methyl-1,3-oxazole.

Physicochemical Properties

Quantitative data for 5-methyl-1,3-oxazole is limited in publicly available databases. The following table summarizes computed and available experimental properties. For comparison, data for the more extensively studied isomer, 5-methylisoxazole (5-methyl-1,2-oxazole), is also included.

| Property | 5-methyl-1,3-oxazole | 5-methylisoxazole (5-methyl-1,2-oxazole) |

| Molecular Formula | C₄H₅NO | C₄H₅NO |

| Molecular Weight | 83.09 g/mol | 83.09 g/mol |

| IUPAC Name | 5-methyl-1,3-oxazole | 5-methyl-1,2-oxazole |

| CAS Number | 66333-88-8 | 5765-44-6 |

| Boiling Point | Not available | 122 °C |

| Density | Not available | 1.018 g/cm³ |

| Refractive Index | Not available | n20/D 1.438 |

Synthesis of 5-Substituted-1,3-Oxazoles

Van Leusen Oxazole Synthesis (General Protocol)

The Van Leusen reaction involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate, to form the oxazole ring. For the synthesis of 5-methyl-1,3-oxazole, propanal would be the required aldehyde starting material.

Reaction Scheme:

Caption: General workflow for the Van Leusen synthesis of 5-methyl-1,3-oxazole.

Experimental Protocol (General Procedure):

-

Reaction Setup: To a solution of propanal (1.0 equivalent) in a suitable solvent such as methanol, add tosylmethyl isocyanide (1.0-1.2 equivalents).

-

Addition of Base: Add a base, such as potassium carbonate (2.0-3.0 equivalents), to the reaction mixture portion-wise with stirring.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (e.g., to reflux) to drive the reaction to completion. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield the desired 5-methyl-1,3-oxazole.

Spectroscopic Data

Detailed and verified spectroscopic data (NMR, IR, Mass Spectrometry) for 5-methyl-1,3-oxazole are not widely published. Researchers synthesizing this compound would need to perform full characterization. For reference, the following are expected characteristic signals based on the structure:

-

¹H NMR: Signals corresponding to the methyl protons, and the two protons on the oxazole ring.

-

¹³C NMR: Resonances for the methyl carbon and the three carbon atoms of the oxazole ring.

-

IR Spectroscopy: Characteristic peaks for C-H, C=N, and C-O-C stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 83.09 g/mol .

Biological and Pharmacological Relevance

The oxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, being a key structural component in numerous natural products and synthetic compounds with a wide range of biological activities. These activities include antibacterial, antifungal, anti-inflammatory, and anticancer properties.

While specific biological activity data for 5-methyl-1,3-oxazole is scarce, its derivatives are of significant interest. The methyl group at the 5-position can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and receptor binding affinity. Therefore, 5-methyl-1,3-oxazole serves as a valuable building block for the synthesis of novel drug candidates.

For instance, the isoxazole isomer, particularly 3-amino-5-methylisoxazole, is a crucial intermediate in the synthesis of sulfonamide drugs. This highlights the importance of the substituted methyl-oxazole/isoxazole core in the development of therapeutics.

Conclusion

5-Methyl-1,3-oxazole is a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. While detailed experimental data for this specific molecule is limited, its synthesis can be achieved through established methods for 5-substituted oxazoles, such as the Van Leusen reaction. The oxazole moiety is a well-established pharmacophore, suggesting that 5-methyl-1,3-oxazole and its derivatives are promising candidates for further investigation in drug discovery and development programs. It is crucial for researchers to distinguish this compound from its more commonly cited isomer, 5-methylisoxazole, to ensure clarity and accuracy in scientific communication. Further research is warranted to fully characterize the physicochemical properties and explore the potential biological activities of 5-methyl-1,3-oxazole.

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Methyloxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyloxazole is a heterocyclic organic compound featuring a five-membered aromatic ring containing one oxygen and one nitrogen atom. The oxazole scaffold is a significant structural motif in a variety of biologically active compounds and natural products, making its derivatives, including this compound, of considerable interest in medicinal chemistry and drug development.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside general characteristics of the oxazole ring system to offer a predictive understanding where specific data for this compound is limited.

Physicochemical Properties

Quantitative data for this compound is sparse in the available literature. The following tables summarize the available experimental and computed data for this compound. For comparative context, experimental data for the isomeric 5-Methylisoxazole is also provided.

Table 1: Physical and Chemical Properties of this compound (CAS: 66333-88-8)

| Property | Value | Source |

| Molecular Formula | C₄H₅NO | [3] |

| Molecular Weight | 83.09 g/mol | [3] |

| Density | 1.016 g/cm³ | Biosynth |

| Computed XLogP3 | 0.7 | [3] |

| Kovats Retention Index (Standard non-polar) | 683 | [3] |

| Kovats Retention Index (Standard polar) | 1102 | [3] |

Table 2: Physical and Chemical Properties of 5-Methylisoxazole (CAS: 5765-44-6)

| Property | Value | Source |

| Molecular Formula | C₄H₅NO | [4] |

| Molecular Weight | 83.09 g/mol | [4] |

| Boiling Point | 116-122 °C | |

| Density | 1.0224 g/cm³ @ 20 °C | |

| Flash Point | 30 °C |

Spectroscopic Data

1H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals for the methyl group protons and the two protons on the oxazole ring. The chemical shifts will be influenced by the electron distribution within the aromatic ring.

13C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the methyl carbon and the three carbon atoms of the oxazole ring. The chemical shifts of the ring carbons are dependent on their position relative to the heteroatoms.

Infrared (IR) Spectroscopy: The IR spectrum of an oxazole ring typically displays characteristic absorbances for ring stretching, C-H in-plane deformation, and ring breathing.[1] For the parent oxazole, these are observed around 1537, 1498, 1326 cm⁻¹ (ring stretch), 1257 cm⁻¹ (C-H in-plane deformation), and 1143, 1080, 1045 cm⁻¹ (ring breathing).[1] The presence of a methyl group in this compound would introduce additional C-H stretching and bending vibrations.

Chemical Properties and Reactivity

The reactivity of the oxazole ring is characterized by a balance of aromatic stability and the influence of the electronegative oxygen and nitrogen atoms.

Stability: The oxazole ring is thermally stable.[5] However, it is susceptible to cleavage under strongly acidic or basic conditions.[6] Strong oxidizing agents such as potassium permanganate, chromic acid, and ozone can also cleave the oxazole ring.[6][7] The ring is generally stable towards reducing agents.[7]

Reactivity:

-

Electrophilic Substitution: The oxazole ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the pyridine-type nitrogen atom.[8] When electrophilic substitution does occur, it is predicted to favor the C4 position, followed by C5, and is least favored at C2. The presence of an activating group can facilitate these reactions.[9]

-

Nucleophilic Attack: Nucleophilic attack on the oxazole ring is more common than electrophilic substitution, particularly at the C2 position, which is the most electron-deficient.[8][9] However, direct nucleophilic substitution on the ring can be challenging and may lead to ring opening.[6][9]

-

Deprotonation: The protons on the oxazole ring exhibit acidity in the order of C2 > C5 > C4.[5][8] The C2 proton is the most acidic and can be removed by strong bases, leading to the formation of an intermediate that can be trapped by electrophiles.[6]

-

Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, which is a useful method for the synthesis of pyridines and furans.[5][8]

Experimental Protocols

Due to the limited availability of specific experimental procedures for this compound, this section provides a generalized and widely applicable protocol for the synthesis of 5-substituted oxazoles, the Van Leusen oxazole synthesis.

Van Leusen Oxazole Synthesis:

This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form a 5-substituted oxazole.

Reaction:

Materials:

-

Acetaldehyde (as a precursor for the 5-methyl group)

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of tosylmethyl isocyanide (1.0 equivalent) in methanol is added acetaldehyde (1.2 equivalents).

-

The mixture is cooled to 0 °C, and potassium carbonate (1.5 equivalents) is added portion-wise.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel to afford this compound.

Diagram 1: Van Leusen Synthesis of this compound

References

- 1. content.e-bookshelf.de [content.e-bookshelf.de]

- 2. Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C4H5NO | CID 528411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methylisoxazole | C4H5NO | CID 79833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. benchchem.com [benchchem.com]

- 7. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

Spectroscopic Profile of 5-Methyloxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Methyloxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₅NO, with a molecular weight of 83.09 g/mol . The spectroscopic data provides confirmation of its distinct molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.7 | Singlet | H2 |

| ~6.8 | Singlet | H4 |

| ~2.4 | Singlet | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~151 | C2 |

| ~140 | C5 |

| ~125 | C4 |

| ~12 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | =C-H stretch |

| ~2930 | Medium | C-H stretch (methyl) |

| ~1600 | Medium | C=N stretch |

| ~1500 | Medium | C=C stretch |

| ~1380 | Medium | C-H bend (methyl) |

| ~1100 | Strong | C-O-C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Under electron ionization (EI), this compound exhibits a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 83 | High | Molecular Ion [M]⁺ |

| 55 | Moderate | [M - CO]⁺ |

| 42 | High | [C₂H₂N]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2]

-

Filter the solution into a clean 5 mm NMR tube.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[1]

-

Shim the magnetic field to achieve homogeneity and optimal resolution.[1]

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one to two drops of neat this compound liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.[3]

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

Sample Introduction and Ionization:

-

Introduce a small amount of the volatile this compound sample into the mass spectrometer, typically via a gas chromatography (GC) inlet or a direct insertion probe.[4]

-

The sample is vaporized and enters the ion source.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]

Mass Analysis and Detection:

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.[7]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. web.mit.edu [web.mit.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uni-saarland.de [uni-saarland.de]

Theoretical Insights into the Molecular Structure of 5-Methyloxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical studies on the molecular structure of 5-methyloxazole. Due to the limited availability of dedicated research on this specific molecule, this paper synthesizes findings from computational studies on the parent oxazole ring and related methylated heterocyclic compounds. The information presented herein offers valuable insights for researchers in computational chemistry, medicinal chemistry, and drug development.

Molecular Geometry

The molecular structure of this compound is characterized by a planar five-membered heterocyclic ring containing an oxygen and a nitrogen atom, with a methyl group substituted at the 5th position. The geometry of the oxazole ring is a critical determinant of its chemical reactivity and biological activity. Theoretical calculations, primarily using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been employed to determine the optimized geometric parameters of oxazole and its derivatives.

Bond Lengths

The bond lengths within the this compound molecule are influenced by the electronegativity of the heteroatoms and the aromatic character of the ring. The table below summarizes representative theoretical bond lengths for the core oxazole ring, derived from computational studies on oxazole. The presence of the methyl group at the C5 position is expected to slightly elongate the adjacent C4-C5 and C5-O1 bonds due to hyperconjugation and inductive effects.

| Bond | Hartree-Fock / 6-31G** (Å) | DFT (B3LYP) / 6-31G** (Å) |

| O1 - C2 | 1.355 | 1.404 |

| C2 - N3 | 1.379 | 1.355 |

| N3 - C4 | - | - |

| C4 - C5 | - | - |

| C5 - O1 | - | - |

| C5 - C(Methyl) | - | - |

| Note: Specific values for N3-C4, C4-C5, C5-O1, and the C5-C(Methyl) bond in this compound are not explicitly available in the direct search results but can be inferred from general principles and studies on similar molecules. |

Bond Angles

The bond angles in the oxazole ring deviate from the ideal 108° of a regular pentagon due to the different sizes and electronic environments of the oxygen, nitrogen, and carbon atoms. The substitution of a methyl group at the C5 position is anticipated to cause minor steric-induced adjustments to the adjacent bond angles.

| Angle | DFT (B3LYP) / 6-311++G(d,p) (°) |

| C5 - O1 - C2 | 107.4 |

| O1 - C2 - N3 | 114.1 |

| C2 - N3 - C4 | - |

| N3 - C4 - C5 | - |

| C4 - C5 - O1 | - |

| O1 - C5 - C(Methyl) | - |

| C4 - C5 - C(Methyl) | - |

| Note: The provided angles are from a study on an oxazole derivative and serve as a close approximation.[1] Specific angles for this compound would require dedicated calculations. |

Experimental and Theoretical Protocols

The determination of the molecular structure of this compound relies on computational chemistry methods. The following outlines a standard and robust protocol for such theoretical studies.

Density Functional Theory (DFT) Calculations

A widely accepted and accurate method for optimizing the geometry of organic molecules is Density Functional Theory (DFT).[2]

Protocol:

-

Initial Structure Creation: The 2D structure of this compound is drawn using molecular editing software (e.g., GaussView, ChemDraw) and converted to a 3D conformation.

-

Geometry Optimization: The 3D structure undergoes geometry optimization to find the lowest energy conformation. A common and reliable functional for this purpose is Becke, 3-parameter, Lee-Yang-Parr (B3LYP) combined with a high-level basis set such as 6-311++G(d,p).[1][3] This level of theory provides a good balance between computational cost and accuracy for molecules of this nature.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

-

Property Calculation: With the optimized geometry, various electronic properties such as molecular orbital energies (HOMO-LUMO), Mulliken charges, and the molecular electrostatic potential (MEP) can be calculated to understand the molecule's reactivity and intermolecular interaction potential.[2]

Visualizations

The following diagrams illustrate the logical workflow of a theoretical study on molecular structure and the key structural features of the oxazole ring.

Caption: Computational workflow for theoretical analysis of this compound.

Caption: Molecular structure of this compound with atom numbering.

References

An In-depth Technical Guide on the Solubility of 5-Methyloxazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-methyloxazole in organic solvents. Due to a notable lack of publicly available quantitative solubility data for this compound, this document focuses on providing a robust framework for the experimental determination of this crucial physicochemical property. The guide includes a detailed experimental protocol, a standardized template for data presentation, and a visual representation of the experimental workflow to aid researchers in generating reliable and comparable solubility data.

Introduction to this compound and its Solubility

This compound is a heterocyclic compound of interest in various fields, including medicinal chemistry and materials science. Its solubility in organic solvents is a critical parameter that influences its application in chemical synthesis, purification, formulation, and in vitro/in vivo studies. A thorough understanding of its solubility profile allows for the selection of appropriate solvent systems for reactions, crystallization, and delivery, thereby optimizing experimental outcomes and ensuring the reliability of research data.

Predicted Solubility Profile

Based on the chemical structure of this compound, which contains both a polar oxazole ring and a non-polar methyl group, a qualitative solubility profile can be predicted based on the "like dissolves like" principle. It is anticipated that this compound will exhibit higher solubility in polar organic solvents and lower solubility in non-polar organic solvents. However, experimental verification is essential to establish quantitative solubility values.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. To address this gap, this guide provides a standardized table for researchers to report their experimentally determined data, facilitating clear comparison and dissemination of results.

Table 1: Solubility of this compound in Various Organic Solvents (Template for Experimental Data)

| Solvent | Solvent Polarity | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | e.g., 25 | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | e.g., 25 | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | e.g., 25 | Data to be determined | Data to be determined |

| Acetonitrile | Polar Aprotic | e.g., 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | Moderately Polar | e.g., 25 | Data to be determined | Data to be determined |

| Dichloromethane | Moderately Polar | e.g., 25 | Data to be determined | Data to be determined |

| Toluene | Non-polar | e.g., 25 | Data to be determined | Data to be determined |

| Hexane | Non-polar | e.g., 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | e.g., 25 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the widely accepted isothermal shake-flask method followed by gravimetric analysis. This method is robust and provides thermodynamic solubility data.

4.1. Materials and Equipment

-

This compound (of high purity)

-

A selection of organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Pre-weighed vials for collecting the filtrate

-

Vacuum oven or desiccator

4.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

After the equilibration period, cease agitation and allow the vial to rest at the constant temperature for several hours to permit the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense a known volume of the saturated solution into a pre-weighed collection vial.

-

-

Gravimetric Analysis:

-

Place the collection vial containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

-

Dry the sample until a constant weight is achieved, indicating complete removal of the solvent.

-

Weigh the vial containing the dried this compound.

-

4.3. Calculation of Solubility

-

Mass of dissolved this compound: Subtract the initial weight of the empty collection vial from the final weight of the vial with the dried solute.

-

Solubility ( g/100 mL): (Mass of dissolved this compound / Volume of filtered solution) x 100.

-

Molar Solubility (mol/L): (Mass of dissolved this compound / Molar mass of this compound) / Volume of filtered solution in Liters.

Visualized Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for determining the solubility of this compound.

Caption: A workflow diagram for the experimental determination of solubility.

5-Methyloxazole: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety and handling guidelines for 5-Methyloxazole (CAS No. 66333-88-8). The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound responsibly and mitigate potential risks in a laboratory or industrial setting.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available resources, the following table summarizes its key chemical and physical properties based on available information.

| Property | Value | Source |

| CAS Number | 66333-88-8 | --INVALID-LINK-- |

| Molecular Formula | C4H5NO | --INVALID-LINK-- |

| Molecular Weight | 83.09 g/mol | --INVALID-LINK-- |

| Density | 1.016 g/cm³ | --INVALID-LINK-- |

| Boiling Point | No data available | |

| Flash Point | No data available |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classification.

| Hazard Class | Hazard Statement |

| Flammable liquids | H225: Highly flammable liquid and vapor. H226: Flammable liquid and vapor. |

| Skin corrosion/irritation | H315: Causes skin irritation. |

| Serious eye damage/eye irritation | H318: Causes serious eye damage. H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation. |

Signal Word: Danger[1]

Hazard Pictograms:

-

Flame

-

Corrosion

-

Exclamation Mark

Safety and Handling Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use a properly fitted respirator with an organic vapor cartridge if working in a poorly ventilated area or when the potential for inhalation exists.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

Proper storage and disposal of this compound are crucial to maintain its stability and prevent accidents.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

-

Keep away from heat, sparks, and open flames.

-

Store separately from oxidizing agents and incompatible materials.

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or into the environment.

First Aid Measures

In case of exposure, immediate medical attention is required.

-

After Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

-

Specific Hazards Arising from the Chemical: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated. Hazardous combustion products may include carbon oxides and nitrogen oxides.

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

Occupational Exposure Limits

Specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for this compound have not been established. In the absence of defined exposure limits, exposure should be minimized to the lowest reasonably achievable level.

Experimental Protocols

Detailed and verified experimental protocols for the synthesis and purification of this compound are not widely available in the public domain. Researchers planning to synthesize or purify this compound should consult specialized chemical literature and perform a thorough risk assessment before proceeding. The following diagram illustrates a general logical workflow for a chemical synthesis, which should be adapted with specific parameters based on a validated protocol.

The following diagram outlines the logical steps for handling a chemical spill, which is a critical safety procedure when working with hazardous materials like this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional safety advice. All personnel handling this compound must be thoroughly trained in chemical safety and handling procedures. A comprehensive risk assessment should be conducted before any new or modified procedure involving this compound.

References

5-Methyloxazole Scaffold: A Technical Guide to Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-methyloxazole scaffold is a heterocyclic motif of growing interest in medicinal chemistry. As a bioisostere of other five-membered heterocyclic rings, it possesses the potential for a wide range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of this compound derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory properties. Due to the limited volume of research specifically focused on the this compound core, this guide also incorporates data from structurally related isoxazole and thiazole derivatives to infer potential therapeutic applications and guide future research.

Anticancer Activity

Derivatives of the closely related isoxazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. The data suggests that the this compound core could be a valuable pharmacophore in the design of novel anticancer agents.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various isoxazole derivatives against a panel of human cancer cell lines. This data is presented to suggest the potential anticancer efficacy of this compound analogues.

| Compound ID/Reference | Scaffold | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) |

| 5l [1] | Isoxazole-piperazine hybrid | Huh7 | Human Liver Carcinoma | 0.3 - 3.7 |

| 5m [1] | Isoxazole-piperazine hybrid | Mahlavu | Human Liver Carcinoma | 0.3 - 3.7 |

| 5n [1] | Isoxazole-piperazine hybrid | MCF-7 | Human Breast Adenocarcinoma | 0.3 - 3.7 |

| 5o [1] | Isoxazole-piperazine hybrid | Huh7, Mahlavu, MCF-7 | Mixed | 0.3 - 3.7 |

| 5a [1] | Phenyl-isoxazole-piperazine | Huh7 | Human Liver Carcinoma | 14.1 - 19.9 |

| 5b [1] | Fluoro-phenyl-isoxazole-piperazine | Huh7 | Human Liver Carcinoma | 5.3 |

| 5b [1] | Fluoro-phenyl-isoxazole-piperazine | Mahlavu | Human Liver Carcinoma | 6.2 |

| 4n [2] | 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole | A549, COLO 205, MDA-MB 231, PC-3 | Lung, Colon, Breast, Prostate | < 12 |

| Compound 5 [3] | N-1 arylidene amino imidazole-2-thione | MCF-7, HepG2, HCT-116 | Breast, Liver, Colon | < 5 |

Antimicrobial Activity

The this compound scaffold and its analogs have shown promise as antimicrobial agents. The data below, primarily from related thiazole and benzoxazole derivatives, indicates potential for broad-spectrum antibacterial and antifungal activity.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial potency. The following table summarizes the MIC values for various heterocyclic compounds against a range of microbial strains.

| Compound ID/Reference | Scaffold | Microbial Strain | Strain Type | MIC (µg/mL) |

| 4b [4] | 5-methyl-2-phenyl-benzoxazole | Staphylococcus aureus | Gram-positive bacteria | 12.5 |

| 4c [4] | 5-methyl-2-phenyl-benzoxazole | Staphylococcus aureus | Gram-positive bacteria | 12.5 |

| 5a [4] | 6-methyl-2-phenyl-benzoxazole | Pseudomonas aeruginosa | Gram-negative bacteria | 25 |

| 4c [4] | 5-methyl-2-phenyl-benzoxazole | Candida albicans | Yeast | 12.5 |

| 3g [2] | 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one | Pseudomonas aeruginosa | Gram-negative bacteria | 0.14 (converted from 0.21 µM) |

| 3g [2] | 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one | Escherichia coli | Gram-negative bacteria | 0.14 (converted from 0.21 µM) |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives can be inferred from studies on related scaffolds that show inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Quantitative Data: In Vitro Enzyme Inhibition

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of isoxazole derivatives against inflammatory enzymes.

| Compound ID/Reference | Scaffold | Target Enzyme | IC₅₀ (µM) |

| Compound R3 [5] | Isoxazole derivative | COX-2 | 0.84 |

| Compound R3 [5] | 5-LOX | 0.46 | |

| Compound 3 [6] | Isoxazole derivative | 5-LOX | 8.47 |

| Compound C5 [6] | Isoxazole derivative | 5-LOX | 10.48 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of this compound and related scaffolds.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. It involves challenging a standardized bacterial or fungal inoculum with serial dilutions of the antimicrobial compound in a liquid medium.

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial twofold dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes in medium without compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

Principle: These assays measure the ability of a compound to inhibit the activity of COX-1, COX-2, or 5-LOX enzymes, which are key enzymes in the inflammatory cascade. Inhibition is typically measured by quantifying the production of prostaglandins or leukotrienes.

Protocol (General):

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing the purified enzyme (e.g., ovine COX-1, human recombinant COX-2, or potato 5-LOX) in a suitable buffer.

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a vehicle control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).

-

Reaction Termination and Product Quantification: After a specific incubation period, terminate the reaction and quantify the amount of product formed (e.g., PGE₂, LTB₄) using methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways that could be modulated by this compound derivatives, as well as a typical workflow for evaluating their biological activity.

Caption: Potential modulation of the Akt/GSK3β/β-catenin signaling pathway by this compound derivatives.

Caption: A typical experimental workflow for screening the in vitro cytotoxicity of novel compounds.

Caption: A logical diagram illustrating the basis of structure-activity relationship (SAR) studies.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct research on this specific core is still emerging, the significant biological activities observed for structurally similar isoxazole and thiazole derivatives provide a strong rationale for its further exploration. The available data suggests that this compound-based compounds could possess potent anticancer, antimicrobial, and anti-inflammatory properties.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. Key areas for investigation include:

-

Broad-spectrum screening: Evaluating compounds against a wide range of cancer cell lines, bacterial and fungal strains, and in various inflammatory models.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by active compounds.

-

Structure-activity relationship (SAR) studies: Systematically modifying the substituents on the this compound ring to optimize potency and selectivity.

-

In vivo efficacy and safety profiling: Advancing the most promising lead compounds into preclinical animal models to assess their therapeutic potential and toxicological profiles.

By pursuing these research avenues, the full therapeutic potential of the this compound scaffold can be unlocked, potentially leading to the discovery of novel and effective drugs for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]

- 3. CAS 42831-50-5: 5-Methylisoxazole-4-carboxylic acid [cymitquimica.com]

- 4. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methyloxazole Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 5-methyloxazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The protocols detailed below, along with the summarized data and pathway visualizations, are intended to serve as a practical guide for researchers engaged in the discovery and development of novel therapeutics. The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting a range of activities including anti-inflammatory, anticancer, and neuroprotective effects.

Introduction to this compound Derivatives in Medicinal Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Derivatives of oxazole are prevalent in numerous natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of pharmacological activities.[1] The this compound moiety, in particular, has been identified as a valuable component in the design of kinase inhibitors, anti-inflammatory agents, and compounds targeting central nervous system disorders.[2][3][4] Their synthetic accessibility and the ability to readily introduce diverse substituents at various positions of the oxazole ring make them attractive targets for medicinal chemistry campaigns.

Key Synthetic Methodologies

Two of the most robust and widely employed methods for the synthesis of the oxazole core are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. These methods offer versatile routes to a wide array of substituted oxazoles.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a direct and efficient route to 5-substituted oxazoles through the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).[1][5] This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a protic solvent like methanol.[5][6] The reaction proceeds via the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.[1][5] A significant advantage of this method is the commercial availability and relatively low odor of the TosMIC reagent.[5]

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles, involving the cyclodehydration of 2-acylamino ketones.[7][8][9] This intramolecular condensation is typically promoted by strong dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[10][11] The requisite 2-acylamino ketone precursors can be prepared through various methods, including the Dakin-West reaction.[8] This methodology is particularly useful for the synthesis of 2,5-disubstituted oxazoles.[10]

Experimental Protocols

Protocol 1: Van Leusen Synthesis of 5-Methyl-2-phenyloxazole

This protocol describes the synthesis of 5-methyl-2-phenyloxazole from benzaldehyde and 1-(isocyanoethyl)tosylmethane.

Materials:

-

Benzaldehyde

-

1-(Isocyanoethyl)tosylmethane (a derivative of TosMIC)

-

Potassium Carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of benzaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add 1-(isocyanoethyl)tosylmethane (1.1 mmol).

-

Add potassium carbonate (2.0 mmol) to the mixture.

-

Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add water (20 mL) and ethyl acetate (20 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure 5-methyl-2-phenyloxazole.

Protocol 2: Robinson-Gabriel Synthesis of 5-Methyl-2-phenyloxazole

This protocol outlines the synthesis of 5-methyl-2-phenyloxazole from N-(1-oxopropan-2-yl)benzamide.

Materials:

-

N-(1-oxopropan-2-yl)benzamide (2-benzamidoacetone)

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂) or appropriate solvent

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Water (H₂O)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-(1-oxopropan-2-yl)benzamide (1.0 mmol) in a suitable anhydrous solvent such as dichloromethane (10 mL) in a round-bottom flask equipped with a reflux condenser.

-

Carefully add the dehydrating agent. For example, add concentrated sulfuric acid (e.g., 2-3 drops) or phosphorus oxychloride (1.1 mmol) dropwise to the stirred solution at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with water (20 mL) and then brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 5-methyl-2-phenyloxazole.

Data Presentation

The following tables summarize representative yields and spectroscopic data for a selection of this compound derivatives synthesized via the methodologies described.

| Entry | Derivative | Synthesis Method | Yield (%) | Reference |

| 1 | 5-Methyl-2-phenyloxazole | Robinson-Gabriel | Not specified | [12] |

| 2 | 2-(4-Chlorophenyl)-5-methyloxazole | Van Leusen | 73% | [13] |

| 3 | 5-Methyl-2-(p-tolyl)oxazole | Not specified | Not specified | |

| 4 | 2-Isopropyl-5-methyloxazole | Van Leusen | Not specified |

Table 1: Synthesis Yields of this compound Derivatives

| Derivative | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| 5-Methyl-2-phenyloxazole | 8.05-8.02 (m, 2H), 7.45-7.42 (m, 3H), 6.85 (s, 1H), 2.45 (s, 3H) | 161.0, 150.5, 129.9, 128.8, 126.2, 123.5, 11.5 | [14] |

| 2-(4-Chlorophenyl)-5-methyloxazole | 7.96 (d, 2H, J = 8.6 Hz), 7.43 (d, 2H, J = 8.6 Hz), 6.84 (s, 1H), 2.44 (s, 3H) | 160.0, 159.1, 136.3, 129.4, 127.7, 126.8, 122.4, 11.4 | [13] |

Table 2: Spectroscopic Data for this compound Derivatives

Mandatory Visualization

Synthetic Workflow for this compound Derivatives

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound derivatives.

Caption: General workflow for the synthesis of this compound derivatives.

Signaling Pathway: Inhibition of p38 MAPK by a this compound Derivative

This compound derivatives have been investigated as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that regulates inflammation and cellular stress responses.[3][15] The p38 MAPK pathway is activated by various extracellular stimuli, including inflammatory cytokines and environmental stresses.[6][10][] Inhibition of p38 MAPK can block the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a promising therapeutic strategy for inflammatory diseases.[3][]

References

- 1. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 12. 5-METHYL-2-PHENYL-OXAZOLE synthesis - chemicalbook [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. discovery.researcher.life [discovery.researcher.life]

Application Notes and Protocols: 5-Methyloxazole as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyloxazole is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. Its unique electronic properties and the presence of a reactive methyl group make it a valuable and versatile building block in organic synthesis. The oxazole ring is a key structural motif found in numerous natural products and pharmacologically active molecules. This document provides an overview of the applications of this compound in the synthesis of more complex molecules, along with detailed experimental protocols for key transformations.

Key Synthetic Applications

This compound can be strategically employed in a variety of organic reactions, primarily involving the functionalization of the methyl group, reactions at the C4 position of the oxazole ring, and cycloaddition reactions where the oxazole acts as a diene component. These transformations provide access to a diverse range of molecular scaffolds, including substituted pyridines, functionalized carboxylic acids, and various heterocyclic systems.

Functionalization of the C5-Methyl Group via Lithiation

One of the most powerful methods for elaborating the this compound core is through the deprotonation of the C5-methyl group using a strong base, a process known as lateral lithiation. The resulting lithiated species is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups. This strategy is particularly useful for the synthesis of 5-substituted oxazole derivatives with potential applications in medicinal chemistry. While direct protocols for this compound are not extensively reported, a reliable protocol can be adapted from the closely related 3,5-dimethylisoxazole.

Experimental Protocol: Lithiation and Carboxylation of the C5-Methyl Group (Adapted from Analogue)

This protocol describes the generation of a lithiated this compound intermediate followed by quenching with carbon dioxide to yield 5-oxazolylacetic acid.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry tetrahydrofuran (THF)

-

Dry ice (solid CO2)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add dry THF (50 mL) and cool the flask to -78 °C using a dry ice/acetone bath.

-

Add this compound (1.0 eq) to the cooled THF.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the solution while maintaining the temperature at -78 °C. The solution may turn a pale yellow color, indicating the formation of the lithiated species.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

In a separate beaker, crush a sufficient amount of dry ice. Carefully and quickly, add the crushed dry ice to the reaction mixture in portions. A vigorous reaction will occur.

-

Allow the reaction mixture to slowly warm to room temperature overnight.

-

Quench the reaction by adding water (20 mL).

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO4.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 5-oxazolylacetic acid.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

| Reactant | Product | Reagents | Yield | Reference |

| 3,5-Dimethylisoxazole | 3-Methylisoxazole-5-acetic acid | n-BuLi, CO2 | 73% | [1] |

| 3-Phenyl-5-methylisoxazole | 3-Phenylisoxazole-5-acetic acid | n-BuLi, CO2 | 81% | [1] |

Note: The yields presented are for the analogous isoxazole system and provide an expected range for the reaction with this compound.

Logical Workflow for C5-Methyl Functionalization

Caption: Workflow for the functionalization of the C5-methyl group of this compound.

Synthesis of Substituted Pyridines via Diels-Alder Reaction

Oxazoles can function as dienes in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. This transformation is a powerful tool for the synthesis of substituted pyridines, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The reaction of an oxazole with a suitable dienophile, such as an alkyne or an alkene, initially forms a bicyclic adduct which then undergoes a retro-Diels-Alder reaction, losing a molecule (e.g., water, nitrile) to aromatize to the pyridine ring.

Experimental Protocol: Synthesis of a Substituted Pyridine from this compound

This generalized protocol outlines the key steps for the synthesis of a pyridine derivative from this compound and a dienophile. The specific reaction conditions will vary depending on the nature of the dienophile.

Materials:

-

This compound

-

Dienophile (e.g., dimethyl acetylenedicarboxylate, maleic anhydride)

-

High-boiling point solvent (e.g., toluene, xylene)

-

Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)

Procedure:

-

In a suitable reaction vessel, dissolve this compound (1.0 eq) and the dienophile (1.1 eq) in the chosen solvent.

-

Heat the reaction mixture to the required temperature (typically between 100-200 °C). If using a sealed tube, ensure appropriate safety precautions are taken.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation.

Quantitative Data (Illustrative):

| Oxazole Reactant | Dienophile | Product Type | Conditions | Yield |

| General Oxazole | Alkyne | Substituted Pyridine | High Temperature | Moderate to High |

| General Oxazole | Alkene | Substituted Pyridine (after elimination) | High Temperature | Moderate to High |

Diels-Alder Reaction Pathway

Caption: General pathway for the synthesis of pyridines from oxazoles via a Diels-Alder reaction.

Formylation of the C4-Position via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. For this compound, this reaction is expected to occur at the C4 position, which is activated towards electrophilic substitution. The resulting 4-formyl-5-methyloxazole is a valuable intermediate that can be further elaborated into a variety of derivatives.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

This protocol provides a general procedure for the formylation of this compound using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).

Materials:

-

This compound

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

1,2-Dichloroethane (DCE) or another suitable solvent

-

Sodium acetate

-

Water

-

Diethyl ether or ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF (3.0 eq) to 0 °C in an ice bath.

-

Slowly add POCl3 (1.2 eq) dropwise to the DMF with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

-

Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in DCE.

-

Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC. In some cases, gentle heating may be required.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium acetate or sodium bicarbonate.

-

Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 4-formyl-5-methyloxazole.

-

Purify the product by column chromatography or distillation.

Quantitative Data:

Yields for this reaction are generally moderate to good, depending on the specific substrate and reaction conditions.

Vilsmeier-Haack Reaction Mechanism Overview

Caption: Overview of the Vilsmeier-Haack formylation of this compound.

Conclusion

This compound serves as a highly adaptable building block in organic synthesis, providing access to a wide array of functionalized molecules and complex heterocyclic systems. The methodologies outlined in these application notes, including lateral lithiation, Diels-Alder cycloadditions, and Vilsmeier-Haack formylation, demonstrate the potential of this versatile scaffold in the development of novel compounds for pharmaceutical and materials science applications. Researchers are encouraged to explore these and other transformations to fully exploit the synthetic utility of this compound.

References

Application Notes and Protocols: 5-Methyloxazole in the Synthesis of Kinase Inhibitors

Introduction

The development of small molecule kinase inhibitors is a cornerstone of modern targeted cancer therapy. These inhibitors are designed to block the activity of specific kinases, which are enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers. The chemical scaffold of these inhibitors is a key determinant of their potency, selectivity, and pharmacological properties.

While the 5-methyloxazole moiety is a five-membered heterocyclic ring with potential applications in medicinal chemistry, its direct and widespread use as a central scaffold in the synthesis of approved kinase inhibitors is not extensively documented in publicly available literature. However, the closely related 5-methylisoxazole scaffold is a well-established and valuable building block in the design and synthesis of a variety of kinase inhibitors. The isoxazole ring, an isomer of oxazole, offers a stable, electron-rich scaffold that can engage in various interactions with the kinase active site.

This document will focus on the application of the 5-methylisoxazole moiety as a representative example of a five-membered heterocyclic scaffold in the synthesis of kinase inhibitors, providing detailed protocols and insights for researchers, scientists, and drug development professionals. We will use the synthesis of an intermediate for a dual FMS-like tyrosine kinase 3 (FLT3) and Aurora kinase inhibitor as a practical example.

Featured Kinase Inhibitor Scaffold: 5-Methylisoxazole

The 5-methylisoxazole group can be readily introduced into molecules and serves as a versatile pharmacophore. Its derivatives, such as 5-methylisoxazole-3-carboxylic acid and 5-methylisoxazole-4-carboxylic acid, are common starting materials for the synthesis of more complex molecules. In the context of kinase inhibitors, the 5-methylisoxazole moiety can contribute to the overall binding affinity and selectivity of the compound.

Application Example: Synthesis of a 5-Methylisoxazole-Containing Intermediate for a Dual FLT3/Aurora Kinase Inhibitor

This section details the synthesis of 3-((4-(6-Chloro-2-(4-(4-ethylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole, an intermediate in the development of potent dual inhibitors of FLT3 and Aurora kinases. Activating mutations in FLT3 are common in Acute Myeloid Leukemia (AML), while Aurora kinases are key regulators of mitosis and are often overexpressed in cancer.[1] Dual inhibition of these kinases is a promising therapeutic strategy.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative dual FLT3/Aurora kinase inhibitor (CCT241736) that shares a similar core structure with the intermediate described.

| Parameter | Value | Kinase Target | Reference |

| Kd | 6.2 nM | FLT3 | [1] |

| 38 nM | FLT3-ITD | [1] | |

| 7.5 nM | Aurora-A | [1] | |

| 48 nM | Aurora-B | [1] | |

| GI50 | 0.104 µM | MOLM-13 (AML cell line) | [2] |

| 0.291 µM | MV4-11 (AML cell line) | [2] | |

| 0.300 µM | HCT116 (Colon carcinoma) | [2] |

Experimental Protocols

Synthesis of 5-Chloro-4-(4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl)-3-nitropyridin-2-amine

This protocol describes a key step in the synthesis of the imidazo[4,5-b]pyridine core, incorporating the 5-methylisoxazole moiety.

Materials:

-

5-chloro-4-(piperazin-1-yl)-3-nitropyridin-2-amine

-

3-(chloromethyl)-5-methylisoxazole

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a solution of 5-chloro-4-(piperazin-1-yl)-3-nitropyridin-2-amine in DMF, add triethylamine.

-

To this mixture, add a solution of 3-(chloromethyl)-5-methylisoxazole in DMF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-chloro-4-(4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl)-3-nitropyridin-2-amine.

Biochemical Kinase Activity Assay (Luminescence-Based)

This protocol is a general method for measuring the inhibitory activity of a compound against a purified kinase, such as FLT3 or Aurora A.

Materials:

-

Purified recombinant FLT3 or Aurora A kinase

-

Kinase substrate (e.g., a generic tyrosine or serine/threonine peptide)

-

ATP (Adenosine 5'-triphosphate)

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well plates

-

Luminometer plate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

-

Dilute the kinase enzyme to the desired working concentration in Kinase Assay Buffer.

-

Prepare a solution of the substrate and ATP in Kinase Assay Buffer. The ATP concentration should be near the Km value for the specific kinase.

-

-

Assay Plate Setup (per well):

-

Add 2.5 µL of the test compound dilution (or buffer with DMSO for controls).

-

Add 5 µL of the diluted kinase enzyme.

-

Initiate the reaction by adding 2.5 µL of the substrate/ATP mix.

-

-

Kinase Reaction:

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection (following ADP-Glo™ protocol):

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathways

Caption: FLT3 Signaling Pathway and Inhibition.

Caption: Aurora Kinase Signaling in Mitosis and Inhibition.

Experimental Workflow

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols for Reaction Mechanisms Involving 5-Methyloxazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common reaction mechanisms involving 5-methyloxazole, a versatile heterocyclic compound. The protocols and data presented are intended to guide researchers in the synthesis and functionalization of this compound and its derivatives, which are valuable intermediates in medicinal chemistry and drug development.

Overview of this compound Reactivity

This compound is an aromatic heterocycle containing oxygen and nitrogen atoms, which influence its chemical reactivity. The oxazole ring is generally electron-deficient, which affects its participation in various organic reactions. Key reaction types involving this compound include cycloaddition reactions, rearrangement reactions, and substitution reactions.

Diels-Alder Reaction: Synthesis of Substituted Pyridines

Oxazoles can function as dienes in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This reaction is a powerful tool for the synthesis of substituted pyridine rings, which are prevalent scaffolds in many pharmaceutical agents. The reaction of a this compound with a dienophile (an alkene or alkyne) initially forms a bicyclic adduct which, upon loss of a leaving group (often water or an alcohol), aromatizes to the corresponding pyridine. The reactivity of the oxazole as a diene can be enhanced by the presence of electron-donating groups on the ring.[1]